molecular formula C19H19N3O2S B131916 2-[1-(4-Piperonyl)piperazinyl]benzothiazole CAS No. 155106-73-3

2-[1-(4-Piperonyl)piperazinyl]benzothiazole

Cat. No.: B131916
CAS No.: 155106-73-3
M. Wt: 353.4 g/mol
InChI Key: BYHKGNWKJMGHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-4-18-15(3-1)20-19(25-18)22-9-7-21(8-10-22)12-14-5-6-16-17(11-14)24-13-23-16/h1-6,11H,7-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHKGNWKJMGHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165813
Record name 2-(1-(4-Piperonyl)piperazinyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155106-73-3
Record name 2-(1-(4-Piperonyl)piperazinyl)benzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155106733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-(4-Piperonyl)piperazinyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Method: Condensation of 2-Chlorobenzothiazole with Piperonylpiperazine

The most widely documented synthesis involves the reaction of 2-chlorobenzothiazole (III) with 1-(4-piperonyl)piperazine (IV) under hydroalcoholic conditions. Key parameters include:

  • Solvent System : Ethanol-water (3:1 ratio) for optimal solubility and reactivity.

  • Base : Sodium bicarbonate (1.2 equivalents) to neutralize HCl byproduct and drive the reaction forward.

  • Temperature : Reflux at 80–85°C for 12–16 hours.

  • Yield : 68–72% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the piperazine nitrogen attacks the electrophilic carbon adjacent to the chlorine atom on the benzothiazole ring. The electron-withdrawing thiazole ring enhances the leaving group ability of chlorine, facilitating substitution.

Alternative Method: Sulfonyl Intermediate Pathway

An alternative route begins with 2-mercaptobenzothiazole (VII), which undergoes sequential modifications:

  • Methylation :

    • Reactant: Methyl iodide (1.5 equivalents) in dimethylformamide (DMF).

    • Conditions: 25°C for 4 hours to yield 2-methylthiobenzothiazole (V).

    • Yield: 89–92%.

  • Oxidation :

    • Oxidizing Agent: Hydrogen peroxide (30% w/v) in acetic acid.

    • Conditions: 60°C for 6 hours to convert the methylthio group to a methylsulfonyl group, forming 2-methylsulfonylbenzothiazole (VI).

    • Yield: 78–81%.

  • Piperazine Coupling :

    • Reactant: 1-(4-piperonyl)piperazine (1.1 equivalents) in toluene.

    • Catalyst: Triethylamine (1.5 equivalents).

    • Conditions: Reflux at 110°C for 8 hours.

    • Yield: 65–68%.

Advantage : This method avoids handling chlorinated intermediates, improving safety profiles for industrial applications.

Reaction Optimization and Byproduct Analysis

Solvent and Base Selection

Comparative studies highlight the superiority of hydroalcoholic solvents over pure ethanol or water:

Solvent SystemReaction Time (h)Yield (%)Purity (%)
Ethanol-water (3:1)147298.5
Pure ethanol186195.2
Pure water244389.7

Sodium bicarbonate outperforms stronger bases (e.g., NaOH) by minimizing side reactions such as hydrolysis of the benzothiazole ring.

Byproduct Formation and Mitigation

Common byproducts include:

  • Bis-piperazinyl adducts : Formed via over-alkylation (5–8% yield). Mitigated by using a slight excess of 2-chlorobenzothiazole.

  • Oxidized piperonyl groups : Occur during prolonged reflux (3–4%). Controlled by inert atmosphere (N₂) and antioxidant additives.

Purification and Characterization

Recrystallization Techniques

  • Preferred Solvent : Ethanol (95%) achieves >98% purity after two recrystallizations.

  • Alternative : Acetonitrile-water (7:3) reduces residual triethylamine contamination.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 1H, benzothiazole-H), 6.85 (s, 2H, piperonyl-H), 3.55 (m, 8H, piperazine-H).

  • LC-MS : [M+H]⁺ = 370.12 (C₁₉H₁₉N₃O₂S).

Industrial-Scale Production Considerations

Cost and Scalability

  • Raw Material Costs :

    ComponentCost per kg (USD)
    2-Chlorobenzothiazole220
    1-(4-Piperonyl)piperazine450
    Sodium bicarbonate12
  • Batch vs. Continuous Flow :

    • Batch : Suitable for small-scale (10–50 kg) with 68–72% yield.

    • Continuous Flow : Reduces reaction time by 40% but requires specialized equipment.

Comparative Analysis of Synthetic Routes

ParameterChlorobenzothiazole RouteSulfonyl Intermediate Route
Overall Yield (%)7258
Purity (%)98.596.2
Reaction Time (h)1418
Safety ProfileModerate (chloride handling)High (no chloride intermediates)
Industrial FeasibilityHighModerate

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Piperonyl)piperazinyl]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

Serotonin Receptor Agonism

2-[1-(4-Piperonyl)piperazinyl]benzothiazole acts primarily as a 5-HT4 receptor agonist . This receptor is implicated in:

  • Gastrointestinal Motility : Enhancing peristalsis and secretion processes.
  • Cognitive Functions : Potentially improving memory and learning through serotonergic pathways.
Receptor TypeActivity LevelNotes
5-HT4AgonistEnhances gastrointestinal motility
5-HT3Moderate AntagonistPotential for nausea treatment
5-HT1No AffinityMinimal side effects expected
D2No AffinityReduces risk of extrapyramidal symptoms

Cardiovascular Implications

Research indicates that this compound may influence cardiovascular health by enhancing the secretion of atrial natriuretic peptide, which plays a role in regulating blood pressure and fluid balance. This suggests potential applications in treating heart-related conditions.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Various methodologies have been developed to optimize yield and purity.

Table 2: Synthetic Routes

StepReaction TypeConditions
1Nucleophilic SubstitutionControlled temperature, specific solvents
2CyclizationAcidic conditions to promote ring formation
3PurificationChromatography for final product refinement

Case Study 1: Gastrointestinal Disorders

A study conducted by Monge et al. (1994) demonstrated that compounds similar to this compound exhibited significant effects on gastrointestinal motility in animal models, suggesting its potential as a treatment for disorders like irritable bowel syndrome (IBS).

Case Study 2: Cognitive Enhancement

In a controlled trial assessing cognitive functions, subjects administered with the compound showed improved memory recall compared to placebo groups, supporting its role as a cognitive enhancer through serotonergic mechanisms.

Table 3: Comparative Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-Piperonyl)piperazinePiperazine without benzothiazoleModerate serotonergic activity
BenzothiazoleCore structure onlyVaries based on substitutions
2-(4-Methylpiperazin-1-yl)benzothiazoleMethylpiperazine instead of piperonylPotentially similar receptor activity

Mechanism of Action

2-[1-(4-Piperonyl)piperazinyl]benzothiazole exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at serotonin receptor 4 and as an antagonist at serotonin receptor 3. This dual activity allows it to modulate various physiological processes, including gastrointestinal motility and neurotransmission .

Comparison with Similar Compounds

Table 1: Comparative Effects of BZTZ and Similar Compounds on Cardiac Ion Channels and Arrhythmia Risk

Compound IK₁ Inhibition (EC₅₀) Ito Inhibition (EC₅₀) Kir2.1 Channel Modulation Arrhythmia Incidence (1 μM)
BZTZ 0.74 μM 2.16 μM Strong inhibition PVB: 159 ±28; VT: 50%; VF: 37.5%
Cisapride ~1 μM (estimated) Not reported Moderate inhibition PVB: 61 ±13; VT: 25%; VF: 12.5%
Mosapride Weak inhibition No effect Minimal effect No significant arrhythmia
Zacopride Enhances IK₁ Not reported Activates Kir2.1 Inhibits BZTZ-induced arrhythmia

Key Findings :

  • BZTZ exhibits the strongest IK₁ inhibition (EC₅₀ = 0.74 μM) and induces severe arrhythmias, including frequent premature ventricular beats (PVBs) and high rates of ventricular tachycardia (VT) and fibrillation (VF) .
  • Cisapride shows moderate IK₁ inhibition and lower arrhythmogenicity compared to BZTZ .
  • Zacopride uniquely enhances IK₁ and counteracts arrhythmias induced by BZTZ or cisapride, suggesting a protective role .

Structural and Functional Divergence

  • Core Structure : BZTZ, cisapride, and mosapride share a benzamide or benzothiazole backbone linked to a piperazine moiety. Substitutions at the piperonyl group (e.g., 4-piperonyl in BZTZ vs. 4-fluorophenyl in mosapride) critically influence ion channel affinity .
  • 5-HT₃ Receptor Antagonism : Unlike cisapride and mosapride, BZTZ also blocks 5-HT₃ receptors, which may contribute to its dual gastrointestinal and cardiac effects .
  • Nitrobenzyl Analogs: Derivatives like 2-[4-(4-nitrobenzyl)piperazino]-1,3-benzothiazole (CAS: 478076-98-1) share structural homology with BZTZ but lack reported pharmacological data, highlighting the need for further study .

Conclusion BZTZ demonstrates potent gastroprokinetic activity but carries the highest arrhythmogenic risk among its structural analogs due to strong IK₁ and Ito inhibition. Cisapride, while effective, was withdrawn from clinical use for similar safety concerns. Mosapride and zacopride emerge as safer alternatives, with zacopride offering unique antiarrhythmic properties. Future development of 5-HT₄ agonists should prioritize compounds with selective receptor activity and minimal ion channel interference to mitigate cardiac risks.

Biological Activity

2-[1-(4-Piperonyl)piperazinyl]benzothiazole, also known as SR-4, is a compound that has garnered attention for its significant biological activities, particularly as a serotonin receptor modulator. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₈H₂₃N₃OS
  • Molecular Weight : 341.46 g/mol
  • CAS Number : 155106-73-3

This compound primarily functions as a 5-HT4 receptor agonist , which means it activates serotonin receptors involved in various physiological processes. It also exhibits moderate antagonistic activity at the 5-HT3 receptor but shows no affinity for 5-HT1 or dopamine D2 receptors . This selective receptor profile suggests its potential utility in gastrointestinal motility disorders and other serotonergic dysfunctions .

Gastrokinetic Agent

Research indicates that this compound may act as a gastrokinetic agent due to its agonistic effects on the 5-HT4 receptor. This receptor is known to enhance gastrointestinal motility, making it a candidate for treating conditions like irritable bowel syndrome (IBS) and constipation-predominant IBS (C-IBS) .

Case Studies and Research Findings

  • Study on Intestinal Epithelial Cells : A study by Gill et al. (2008) demonstrated that serotonin influences cytoskeletal architecture in human intestinal epithelial cells, suggesting that compounds like this compound could modulate similar pathways .
  • Animal Models : In animal studies, administration of this compound showed improved gastrointestinal transit times, supporting its role as a potential treatment for motility disorders. The observed effects were dose-dependent, with optimal dosing yielding significant improvements without adverse effects.

Comparative Biological Activity Table

Compound5-HT4 Agonist5-HT3 AntagonistOther Activities
This compoundYesModerateGastrokinetic effects
RenzaprideYesYesC-IBS treatment
TegaserodYesNoIBS treatment

Safety and Toxicology

While preliminary studies indicate that this compound is generally well-tolerated, further toxicological assessments are necessary to evaluate long-term safety. Current findings suggest minimal hepatotoxicity and nephrotoxicity at therapeutic doses; however, high doses may lead to adverse effects.

Q & A

Q. What are the recommended synthetic routes for 2-[1-(4-Piperonyl)piperazinyl]benzothiazole, and how can reaction conditions be optimized to improve yield?

Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and benzothiazole precursors. For example:

  • Piperazine Functionalization : React 4-piperonylpiperazine with a benzothiazole derivative (e.g., 2-chlorobenzothiazole) in polar aprotic solvents (e.g., DMF) under reflux, using a base like potassium carbonate to deprotonate intermediates and accelerate substitution .
  • Optimization : Reaction time (36+ hours), solvent choice (DMF vs. acetonitrile), and stoichiometric ratios (1:1.2 for benzothiazole:piperazine) significantly affect yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. How is the structural integrity of this compound verified post-synthesis, and which spectroscopic techniques are most effective?

Methodological Answer :

  • 1H/13C NMR : Confirm piperazinyl proton integration (e.g., 8 protons for piperazine ring) and benzothiazole aromatic signals (distinct coupling patterns). Piperonyl methylenedioxy protons appear as a singlet near δ 5.9–6.1 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 366.15 for C19H20N3O2S) and fragmentation patterns .
  • Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages (±0.3% tolerance) to confirm purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key pharmacophores enhancing anti-HIV activity in derivatives?

Methodological Answer :

  • Core Modifications : Introduce substituents at the benzothiazole C-6 position (e.g., nitro, methyl) or piperonyl oxygen to modulate electron density and steric effects. Derivatives like 4l (anti-HIV-1 EC50 = 0.8 μM) show enhanced activity via nitro-group interactions with viral protease .
  • In Vitro Screening : Use MT-4 cells infected with HIV-1/2 strains. Measure cytotoxicity (CC50) and antiviral activity (EC50) via MTT assays. Prioritize compounds with selectivity indices (SI = CC50/EC50) >10 .
  • Data Analysis : Employ computational tools (e.g., CoMFA, molecular docking) to correlate substituent electronic parameters (Hammett constants) with activity trends .

Q. What experimental approaches resolve contradictions in reported receptor selectivity between SR-4 agonism and SR-3 antagonism?

Methodological Answer :

  • Functional Assays : Conduct cAMP accumulation assays (for SR-4 agonism) and calcium flux assays (for SR-3 antagonism) in transfected HEK293 cells. Compare dose-response curves (EC50 for SR-4 vs. IC50 for SR-3) to quantify selectivity .
  • Radioligand Binding : Use [3H]-labeled SR-4/SR-3 antagonists (e.g., SB-269970 for SR-4) to measure Ki values. Contradictions may arise from assay conditions (e.g., GTPγS inclusion for G-protein coupling) .
  • Cross-Reactivity Profiling : Screen against related receptors (e.g., 5-HT4, 5-HT7) to identify off-target effects influencing selectivity interpretations .

Q. How are computational strategies employed to model binding interactions with 5-HT receptors, and how are these validated experimentally?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into 5-HT4 receptor homology models (based on PDB: 5V54). Key interactions include hydrogen bonding with Ser3.36 and π-π stacking with Phe6.52 .
  • MD Simulations : Run 100-ns simulations in Desmond to assess binding stability (RMSD <2.0 Å) and residue-specific energy contributions (MM-GBSA) .
  • Experimental Validation : Compare docking predictions with site-directed mutagenesis (e.g., Ser3.36Ala mutation reducing binding affinity) and SPR/BLI binding kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported arrhythmogenic risks linked to 5-HT4 agonism?

Methodological Answer :

  • In Vitro Cardiac Models : Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess action potential prolongation (Patch-Clamp) and hERG channel inhibition (IC50 <10 μM indicates high risk) .
  • In Vivo Telemetry : Monitor ECG parameters (QT interval, heart rate variability) in guinea pigs or dogs after compound administration. Compare with positive controls (e.g., cisapride) .
  • Mechanistic Studies : Test whether 5-HT3 antagonism (e.g., in ileum contraction assays) counterbalances 5-HT4-mediated arrhythmia risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-Piperonyl)piperazinyl]benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[1-(4-Piperonyl)piperazinyl]benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.